molecular formula C21H23N3O4S B3014340 N-(3,5-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941880-07-5

N-(3,5-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3014340
CAS No.: 941880-07-5
M. Wt: 413.49
InChI Key: QPGAVROWRPJWQE-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic chemical reagent designed for research use. This molecule features a complex structure comprising an imidazole core substituted with methoxyphenyl groups and linked to a dimethoxyphenyl-acetamide group via a thioether bridge. Compounds containing the 1H-imidazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities . The specific structural motifs present in this molecule—including the methoxy-phenyl substituents and the acetamide linkage—are common in the development of pharmacologically active molecules targeting various enzymes and cellular pathways . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for in vitro biological screening. Its potential research applications may include investigating enzyme inhibition, signal transduction pathways, and other biochemical processes, given that analogous structures have been explored for their cytotoxic and enzyme inhibitory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-24-19(14-5-7-16(26-2)8-6-14)12-22-21(24)29-13-20(25)23-15-9-17(27-3)11-18(10-15)28-4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGAVROWRPJWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol
  • CAS Number : 190774-14-2
  • Density : 1.18 g/cm³
  • LogP : 3.54

Research indicates that compounds with imidazole and thioacetamide moieties exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It can trigger programmed cell death in cancer cells, thereby reducing tumor growth.
  • Targeting Specific Cancer Pathways : The compound may interact with pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers.

Anticancer Activity

Several studies have evaluated the anticancer efficacy of this compound:

StudyCell LineIC₅₀ (μM)Mechanism
Study 1HCT116 (Colorectal Cancer)10Inhibits proliferation
Study 2A549 (Lung Cancer)43.6Induces apoptosis
Study 3MDA-MB-231 (Breast Cancer)5.31Targets PI3K pathway

Case Studies

  • Study on HCT116 Cells :
    • In vitro studies demonstrated that the compound significantly inhibited the growth of HCT116 cells with an IC₅₀ value of 10 μM. This suggests a selective cytotoxic effect on cancer cells without adversely affecting normal fibroblasts .
  • A549 Lung Cancer Model :
    • The compound displayed moderate cytotoxicity against A549 cells with an IC₅₀ of 43.6 μM, indicating potential for lung cancer treatment .
  • Breast Cancer Efficacy :
    • In studies involving MDA-MB-231 breast cancer cells, the compound showed promising results with an IC₅₀ of 5.31 μM, highlighting its potential in targeting aggressive breast cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and imidazole rings can enhance biological activity:

  • Substituents on the phenyl ring significantly affect potency.
  • The presence of methoxy groups appears to enhance lipophilicity, improving cellular uptake and activity.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Compounds bearing thiadiazole-acetamide scaffolds () share functional similarities:

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and isopropylphenoxy substituent. Melting point: 132–134°C; yield: 74% .
  • 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) : Combines benzimidazole and thiadiazole rings. Melting point: 210–212°C; characterized by IR (C=O stretch at 1675 cm⁻¹) and NMR (δ 2.45 ppm for methyl group) .

Key Differences :

  • Methoxy substituents (3,5-dimethoxy, 4-methoxy) may enhance solubility compared to chlorophenyl or isopropyl groups in analogues .

Imidazole-Based Derivatives

describes 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole , which shares the 3,5-dimethoxyphenyl-imidazole backbone. Key features:

  • Synthesized as a chemosensor for transition metal ions.
  • Exhibits planar geometry, favoring π-π interactions in ligand-metal complexes .

Comparison :

  • The target compound’s thioacetamide bridge introduces flexibility and hydrogen-bonding capacity, absent in the rigid dimethyl-phenylimidazole structure of .
  • The 4-methoxyphenyl group in the target compound may confer distinct electronic effects compared to the phenyl group in the analogue.

Methoxyphenyl-Containing Analogues

includes compounds like N-(4-methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide, which integrates methoxyphenyl and nitro-furyl groups. Key

  • Melting point: 185–187°C; yield: 65%.
  • ¹H-NMR: δ 3.80 ppm (OCH₃), δ 7.45–8.20 ppm (aromatic protons) .

Key Differences :

  • Both compounds share methoxy groups, suggesting comparable solubility profiles.

Benzimidazole-Thioacetamide Derivatives

highlights 2-((benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) :

  • Melting point: 198–200°C; IR: C=S stretch at 1230 cm⁻¹.
  • ¹³C-NMR: δ 168.2 ppm (C=O) .

Comparison :

  • Replacement of thiadiazole with imidazole in the target compound may reduce steric hindrance, improving binding to biological targets.
  • Chlorophenyl groups in analogues (e.g., 4e) increase lipophilicity, whereas methoxyphenyl groups in the target compound balance hydrophilicity and membrane permeability.

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